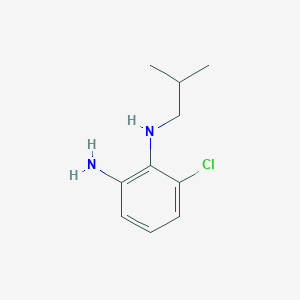

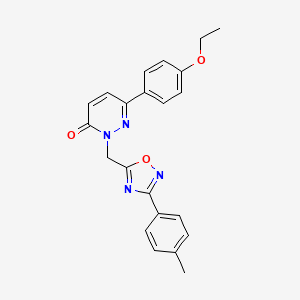

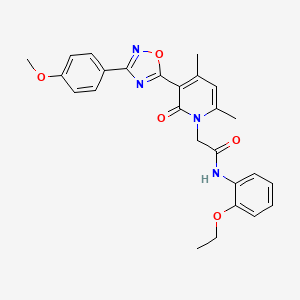

![molecular formula C20H16BrN3OS B3204798 4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1040632-31-2](/img/structure/B3204798.png)

4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Descripción general

Descripción

Pyrazolo[1,5-a]pyrazine is a type of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The specific compound you mentioned also has additional functional groups attached, including a bromobenzylthio group and a methoxyphenyl group.

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been synthesized using scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. These could include properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

Antibacterial Activity

Pyrazolines, including B4, have demonstrated antibacterial properties. Several studies have reported their effectiveness against various bacterial strains, making them potential candidates for novel antimicrobial agents .

Antifungal Potential

B4 exhibits antifungal activity, which is crucial in combating fungal infections. Researchers have explored its efficacy against fungal pathogens, suggesting its potential as an antifungal drug .

Antiparasitic Effects

The compound’s antiparasitic properties make it relevant for addressing parasitic infections. Investigating its impact on parasites could lead to therapeutic breakthroughs .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases. B4’s anti-inflammatory effects have been studied, and it may contribute to managing inflammatory conditions .

Antioxidant Capacity

Oxidative stress contributes to cellular damage and disease progression. B4’s antioxidant activity, possibly by scavenging free radicals, warrants further exploration .

Neurotoxicity Assessment

Researchers have investigated B4’s impact on acetylcholinesterase (AchE) activity in the brain. AchE is essential for normal nerve function, and alterations in its activity can lead to behavioral changes and impaired movement. Understanding B4’s effects on AchE can provide insights into its neurotoxic potential .

Additionally, B4 has been evaluated for its cytotoxic activity against cancer cell lines, showing promise as a potential anticancer agent . However, further studies are needed to validate its efficacy and safety.

Mecanismo De Acción

Target of Action

Similar pyrazoline derivatives have been reported to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

The compound may influence the production of reactive oxygen species (ROS) and malondialdehyde (MDA) , a common biomarker for cells and tissue oxidative injury . Overexpression of ROS has been linked to disease development .

Result of Action

The compound’s action could potentially lead to an increase in ROS and MDA levels, affecting different cellular components negatively . It may also lead to a reduction in AchE activity, affecting normal nerve pulses’ transmission .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it.

Direcciones Futuras

Propiedades

IUPAC Name |

4-[(3-bromophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3OS/c1-25-17-7-5-15(6-8-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-3-2-4-16(21)11-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWECQDPAKMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Bromobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dibromothiazolo[5,4-d]thiazole](/img/structure/B3204745.png)

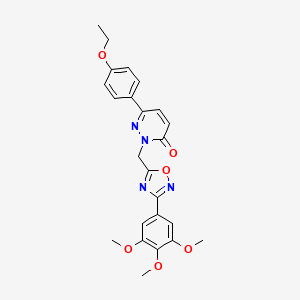

![2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B3204781.png)

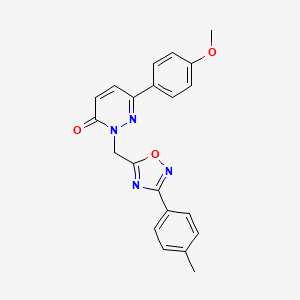

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide](/img/structure/B3204802.png)

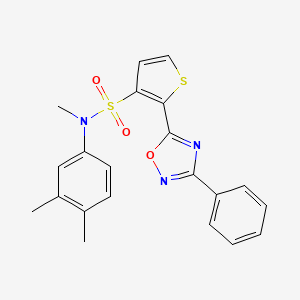

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3204809.png)

![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-ethylbutanamide](/img/structure/B3204815.png)